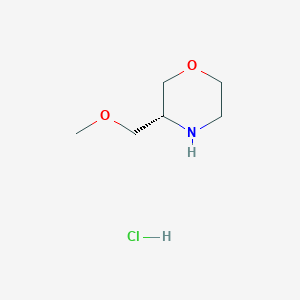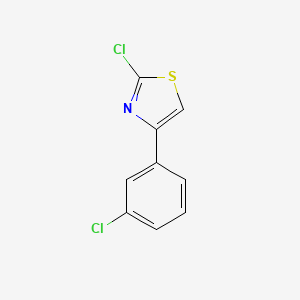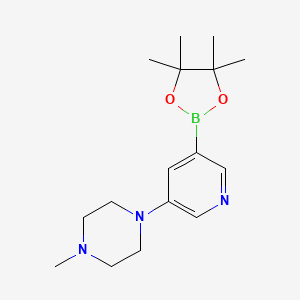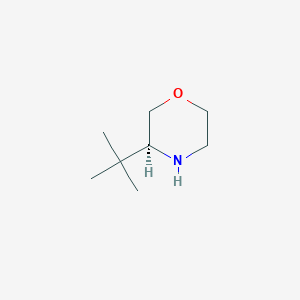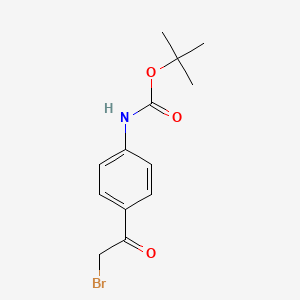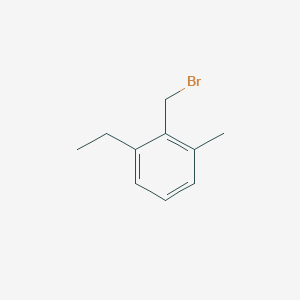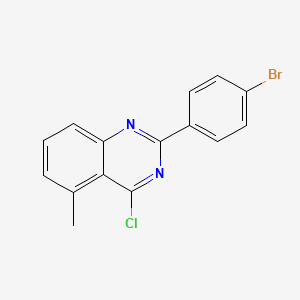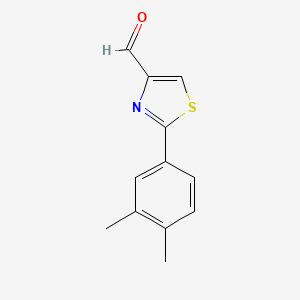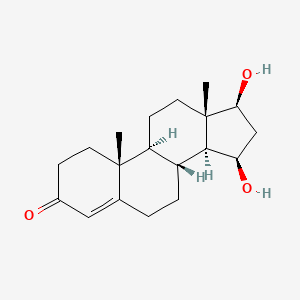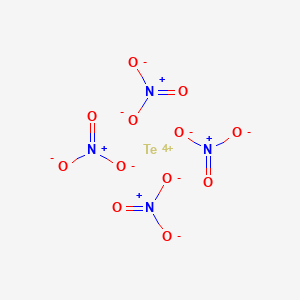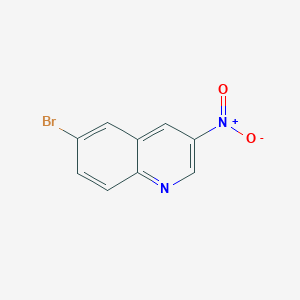
6-Bromo-3-nitroquinoline
Descripción general
Descripción
6-Bromo-3-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a light yellow solid and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of quinolines, including 6-Bromo-3-nitroquinoline, has been a topic of interest in recent years . Various methods have been developed, including synthesis by microwave, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline and quinoxaline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operates at mild reaction temperatures .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-nitroquinoline is characterized by a benzene ring fused with a pyridine moiety . The compound’s InChI code is 1S/C9H5BrN2O2/c10-7-1-2-9-6 (3-7)4-8 (5-11-9)12 (13)14/h1-5H and its InChI key is BUVTWYTUHAHUDO-UHFFFAOYSA-N .Chemical Reactions Analysis
The nitro group in 6-Bromo-3-nitroquinoline has been found to activate adjacent bromo groups for nucleophilic substitution . This property has been utilized in the synthesis of various cyclic amines via nucleophilic-substitution (SNAr) reaction .Physical And Chemical Properties Analysis
6-Bromo-3-nitroquinoline is a light yellow solid . It has a molecular weight of 253.05 and its InChI code is 1S/C9H5BrN2O2/c10-7-1-2-9-6 (3-7)4-8 (5-11-9)12 (13)14/h1-5H .Aplicaciones Científicas De Investigación
Synthesis of PI3K/mTOR Inhibitors
6-Bromo-3-nitroquinoline serves as an essential intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer therapy. The compound is synthesized through various steps including nitration, chlorination, alkylation, reduction, and substitution, making it a key intermediate for quinoline inhibitors (Lei et al., 2015).
Quinoline Derivatives as Anticancer Agents
Quinoline derivatives, including 6-Bromo-3-nitroquinoline, have shown potential as anticancer agents. These derivatives demonstrate significant antiproliferative activity, suggesting their utility in developing new anticancer drugs (Kul Köprülü et al., 2018).
Development of Chelating Ligands
6-Bromoquinoline derivatives, synthesized through various methods like Friedländer condensation, can be used to develop bidentate and tridentate chelating ligands. These ligands have applications in coordination chemistry and potentially in medicinal chemistry (Hu et al., 2003).
Synthesis of Novel Prodrug Systems
6-Bromo-3-nitroquinoline is used in synthesizing a range of novel 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. This implies its role in developing new drug delivery systems, enhancing the efficacy and safety of drugs (Couch et al., 2008).
Photolabile Protecting Groups
6-Bromo-substituted quinolines, including 6-Bromo-3-nitroquinoline, have been used in developing photolabile protecting groups for carboxylic acids. These groups are critical in the controlled release of pharmaceuticals and other chemical agents (Fedoryak & Dore, 2002).
Antimicrobial Applications
6-Bromo-3-nitroquinoline derivatives have shown antimicrobial activities, making them potential candidates for developing new antimicrobial agents. Their efficacy against multidrug-resistant strains highlights their importance in addressing growing antimicrobial resistance challenges (Massoud et al., 2013).
Catalytic Activity in Organic Synthesis
6-Bromo-3-nitroquinoline complexes exhibit catalytic activity, particularly in Suzuki coupling reactions. This indicates their utility in facilitating organic synthesis processes, which are fundamental in pharmaceutical and chemical manufacturing (Xu et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Recent research has focused on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Additionally, a new synthetic strategy for the polyfunctionalization of quinolines via nitration of bromoquinolines has been explored . This method represents a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reaction .
Propiedades
IUPAC Name |
6-bromo-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVTWYTUHAHUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693458 | |
| Record name | 6-Bromo-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-nitroquinoline | |
CAS RN |
36255-28-4 | |
| Record name | 6-Bromo-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



